1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde
CAS No.:
Cat. No.: VC17790757
Molecular Formula: C12H20O
Molecular Weight: 180.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H20O |
|---|---|
| Molecular Weight | 180.29 g/mol |
| IUPAC Name | 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde |
| Standard InChI | InChI=1S/C12H20O/c1-10-5-4-8-12(10,9-13)11-6-2-3-7-11/h9-11H,2-8H2,1H3 |
| Standard InChI Key | FZGVULGLBDPXJV-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC1(C=O)C2CCCC2 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
1-Cyclopentyl-2-methylcyclopentane-1-carbaldehyde (IUPAC name: 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde) features a bicyclic system where a cyclopentane ring is substituted with both a methyl group and a cyclopentyl moiety, alongside an aldehyde functional group. The molecular formula is inferred as CHO, with a molecular weight of 180.28 g/mol. Its structure can be represented by the SMILES notation CC1CCCC1(C=O)C2CCCC2, highlighting the two cyclopentane rings connected via a carbon atom bearing the aldehyde group .
Comparative Structural Analysis
To contextualize this compound, Table 1 contrasts its features with those of structurally related carbaldehydes:
| Compound Name | Molecular Formula | Key Structural Differences | Unique Properties |
|---|---|---|---|
| 1-Cyclobutyl-2-methylcyclopentane-1-carbaldehyde | CHO | Cyclobutyl substituent (4-membered ring) | Higher ring strain, reduced steric bulk |
| 2-Methylcyclopentane-1-carbaldehyde | CHO | Single cyclopentane ring, no bicyclic system | Simpler reactivity profile, lower molecular weight |
| Cyclopentanecarboxaldehyde | CHO | No methyl or cycloalkyl substituents | Baseline aldehyde reactivity, minimal steric effects |
The cyclopentyl group in the target compound introduces significant steric hindrance compared to smaller cycloalkyl substituents, potentially influencing its reactivity in nucleophilic addition or condensation reactions .
Physicochemical Properties
While experimental data for this specific compound is unavailable, properties can be extrapolated from analogs:
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Boiling Point: Estimated at 240–260°C (based on higher molecular weight vs. cyclopentanecarboxaldehyde, which boils at 161°C).
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Solubility: Likely low in polar solvents due to the hydrophobic bicyclic framework; moderate solubility in nonpolar organic solvents (e.g., dichloromethane, toluene).
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Stability: Aldehydes are prone to oxidation, but steric protection from the bicyclic structure may enhance stability under ambient conditions.
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1-cyclopentyl-2-methylcyclopentane-1-carbaldehyde requires strategic bond disconnections to identify feasible precursors. Key steps may include:
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Aldehyde Introduction: Hydroformylation of a suitably substituted alkene.
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Cyclopentyl Group Installation: Alkylation or Grignard addition to a preformed aldehyde intermediate.
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Bicyclic Framework Construction: Intramolecular cyclization or ring-closing metathesis.
Route 1: Hydroformylation of a Bicyclic Alkene
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Substrate Preparation: Synthesis of 1-cyclopentyl-2-methylcyclopentene via alkylation of cyclopentene with a methylcyclopentyl precursor.
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Hydroformylation: Reaction with syngas (CO/H) under rhodium catalysis to introduce the aldehyde group.
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Purification: Chromatographic separation to isolate the target aldehyde.
Route 2: Grignard Addition to a Ketal-Protected Aldehyde
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Protection: Conversion of cyclopentanecarboxaldehyde to its ethylene glycol ketal.
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Grignard Reaction: Addition of cyclopentylmagnesium bromide to introduce the cyclopentyl group.
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Deprotection: Acidic hydrolysis to regenerate the aldehyde functionality.
Challenges and Optimization
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Steric Hindrance: The bicyclic framework may impede reagent access, necessitating elevated temperatures or prolonged reaction times.
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Regioselectivity: Ensuring correct positioning of substituents during cyclization steps requires careful catalyst selection.
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